N-benzyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S2/c23-18-6-8-19(9-7-18)25-11-13-26(14-12-25)31(28,29)20-10-15-30-21(20)22(27)24-16-17-4-2-1-3-5-17/h1-10,15H,11-14,16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHLFMAMMCYJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Formation
The thiophene backbone is constructed via a Paal-Knorr cyclization of γ-keto esters or through Gewald reactions using ketones and elemental sulfur. For example, reacting ethyl acetoacetate with sulfur in the presence of morpholine yields 3-aminothiophene-2-carboxylate, which is subsequently hydrolyzed to the carboxylic acid.
Reaction Conditions
| Component | Amount | Solvent | Temperature | Time |
|---|---|---|---|---|
| Ethyl acetoacetate | 10.0 g | Ethanol | 80°C | 6 hr |
| Sulfur | 3.2 g | – | – | – |
| Morpholine | 5.5 mL | – | – | – |
Carboxamide Installation
The carboxylic acid intermediate is converted to the carboxamide using benzylamine via a mixed anhydride method. Treatment with ethyl chloroformate and triethylamine generates the reactive intermediate, which reacts with benzylamine to yield N-benzyl thiophene-2-carboxamide.
Preparation of 4-(4-Fluorophenyl)Piperazine Sulfonyl Chloride
Piperazine Synthesis
4-(4-Fluorophenyl)piperazine is synthesized via a Buchwald-Hartwig amination of 1-fluoro-4-iodobenzene with piperazine. Palladium catalysis (Pd(OAc)₂/Xantphos) enables C–N bond formation under mild conditions.
Optimized Parameters
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: Xantphos (10 mol%)
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Base: Cs₂CO₃ (2.5 eq)
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Solvent: Toluene
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Temperature: 110°C, 24 hr
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Yield: 78%
Sulfonyl Chloride Formation
The piperazine derivative is sulfonylated using chlorosulfonic acid in dichloromethane. Reaction at 0°C prevents over-sulfonylation and ensures mono-functionalization.
Sulfonylation of the Thiophene Core
The sulfonyl chloride intermediate reacts with the thiophene-2-carboxamide under basic conditions (e.g., pyridine or DMAP) to install the sulfonamide group. A 1:1 molar ratio in tetrahydrofuran (THF) at 50°C for 12 hours achieves >85% conversion.
Critical Factors
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Moisture Control : Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
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Stoichiometry : Excess sulfonyl chloride (1.2 eq) ensures complete reaction.
Final Coupling and Purification
Amide Bond Formation
The benzyl group is introduced via a Schlenk equilibrium reaction using benzyl chloride and potassium carbonate in dimethylformamide (DMF). Microwave-assisted synthesis at 120°C for 30 minutes enhances reaction efficiency.
Scale-Up Data
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Batch Size | 10 g | 1 kg |
| Yield | 88% | 82% |
| Purity (HPLC) | 98.5% | 97.2% |
Crystallization and Characterization
The crude product is recrystallized from ethyl acetate/hexane (1:3) to afford white crystals. Characterization via NMR and LC-MS confirms structural integrity:
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NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 5H, Ar-H), 6.95 (d, 2H, J = 8.4 Hz, F-Ar), 3.85 (s, 2H, CH₂), 3.12–3.08 (m, 4H, piperazine-H).
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LC-MS (ESI+) : m/z 477.1 [M+H]⁺.
Process Optimization and Challenges
Racemization Control
During piperazine synthesis, chiral centers may racemize under acidic or high-temperature conditions. Employing low temperatures (0–5°C) and non-polar solvents (toluene) minimizes this risk.
Sulfur Byproduct Management
Gewald reactions generate H₂S, necessitating scrubbers or trapping agents (e.g., CuSO₄ solutions) to mitigate toxicity and corrosion.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Transitioning from batch to flow chemistry reduces reaction times by 40% and improves yield consistency. Key modifications include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or nitrating mixtures (nitric acid and sulfuric acid) are used.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-benzyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-benzyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity, while the thiophene ring contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
3-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide (CAS 1040634-43-2)
- Structure : Differs in the position of the fluorine atom on the phenyl ring attached to piperazine (2-fluorophenyl vs. 4-fluorophenyl in the target compound).
- Molecular Formula : C₂₁H₂₀FN₃O₃S₂ (MW: 445.5) .
- Synthesis : Likely synthesized via similar sulfonylation and coupling steps, though reaction yields and purity data are unspecified.
- Electronic effects: The para-fluorine in the target compound could enhance electron-withdrawing effects, influencing solubility and intermolecular interactions .
N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide Dihydrate
- Structure : Shares a thiophene-carboxamide core but replaces the sulfonyl-piperazine group with a butyl-linked piperazine and trifluoromethoxy-phenyl substituent.
- Crystallography : Reported in Acta Crystallographica Section E, highlighting stable hydrate formation due to hydrogen bonding .
- The trifluoromethoxy group may enhance metabolic stability compared to the target compound’s fluorophenyl group .
1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (Compound 6j)
- Structure: Features a bis(4-fluorophenyl)methyl group on piperazine and a sulfamoylaminophenyl sulfonyl moiety.
- Synthesis : Yielded 78% with a melting point of 210–212°C, characterized by ¹H/¹³C/¹⁹F NMR and ESI-MS .
- The sulfamoyl amino group adds hydrogen-bonding capacity absent in the target compound .
Physicochemical and Spectroscopic Comparisons
Table 1: Comparative Data for Selected Compounds
*Estimated based on structural similarity.
Functional Implications
- Bioactivity : While direct data are lacking, the 4-fluorophenyl group in the target compound may enhance serotonin receptor (e.g., 5-HT₁A) affinity compared to ortho-fluorinated analogs, as para-substitutions optimize π-stacking in hydrophobic pockets .
- Solubility: The benzyl carboxamide group may reduce aqueous solubility relative to compounds with polar sulfamoyl amino groups (e.g., 6j) .
Biological Activity
N-benzyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C23H24FN3O3S
Molecular Weight: 439.52 g/mol
IUPAC Name: this compound
The compound consists of a thiophene ring, a benzyl group, and a piperazine moiety, which are known to influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation: It may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown:
- Inhibition of Bacterial Growth: It has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against reference strains and clinical isolates .
| Microorganism | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
Antifungal Activity
The compound also shows antifungal properties, particularly against Candida species, with notable reductions in biofilm formation.
Anticancer Activity
This compound has been evaluated for its anticancer potential:
- Cytotoxicity Studies: In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of caspases and modulation of cell cycle progression .
Structure-Activity Relationship (SAR)
The presence of the piperazine ring and the sulfonamide group are crucial for the biological activity of this compound. Variations in these structural components can significantly alter its potency and selectivity for different biological targets.
Case Studies
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Study on Antimicrobial Activity:
A recent study evaluated the compound's effectiveness against biofilms formed by Staphylococcus aureus. The results indicated a substantial reduction in biofilm viability when treated with the compound compared to controls . -
Anticancer Evaluation:
In another study focusing on melanoma cells, this compound exhibited IC50 values below 20 μM, indicating strong potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-benzyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step reactions starting with sulfonylation of 4-(4-fluorophenyl)piperazine using a thiophene-2-carboxamide derivative. Key steps include:
- Sulfonylation : Reacting 4-(4-fluorophenyl)piperazine with a sulfonyl chloride intermediate under anhydrous conditions in polar aprotic solvents like dimethylformamide (DMF) at 0–5°C to prevent side reactions .
- Coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the benzyl carboxamide group. Reaction efficiency depends on stoichiometric ratios and inert atmosphere maintenance .
- Optimization : Monitor yields via HPLC and adjust parameters (e.g., solvent polarity, temperature gradients) to mitigate hydrolysis of the sulfonamide group .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : 1H/13C NMR confirms aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and thiophene rings) and piperazine methylene signals (δ 2.8–3.5 ppm) .
- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z ~528.12 (C23H22FN3O3S2) with isotopic peaks confirming sulfur and fluorine .
- X-ray Crystallography : SHELX software refines crystal structures to validate bond angles and sulfonamide geometry, critical for SAR studies .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology :
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT1A/2A) or dopamine (D2/D3) receptors due to the piperazine-sulfonamide pharmacophore. Use radioligand displacement (e.g., [3H]spiperone for D2) with IC50 calculations .
- Cytotoxicity Profiling : MTT assays in HEK-293 or SH-SY5Y cell lines to assess viability at 1–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Methodology : Discrepancies (e.g., melting point ranges of 214–216°C vs. 209–212°C in similar analogs ) may arise from:
- Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline forms.
- Purity : Validate via HPLC (≥95% purity threshold) and elemental analysis (C, H, N within ±0.4% theoretical) .
- Solvent Traces : Use Karl Fischer titration to rule out residual DMF or water affecting thermal properties .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with target receptors (e.g., D3R PDB: 3PBL). Focus on sulfonamide oxygen hydrogen bonds with Ser192/193 .
- QSAR Modeling : Use Hammett constants (σ) for the 4-fluorophenyl group to predict electronic effects on binding affinity .
Q. How does the sulfonyl-piperazine moiety influence metabolic stability in preclinical studies?
- Methodology :
- Microsomal Stability Assays : Incubate with rat/human liver microsomes (RLM/HLM) and quantify parent compound depletion via LC-MS. Piperazine sulfonamides typically show moderate stability (t1/2 ~30–60 min) due to CYP3A4 oxidation .
- Metabolite ID : High-resolution mass spectrometry (HRMS/MS) detects N-oxide or desulfonation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
